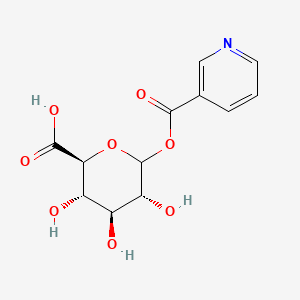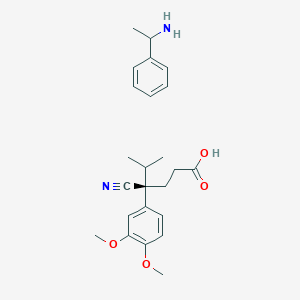
Acide nicotinique Acyl-bêta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic Acid Acyl-beta-D-glucuronide is a metabolite of nicotinic acid, also known as niacin. It is formed through the conjugation of nicotinic acid with glucuronic acid. This compound is significant in the field of biochemistry and pharmacology due to its role in the metabolism and excretion of nicotinic acid .
Applications De Recherche Scientifique
Nicotinic Acid Acyl-beta-D-glucuronide has several applications in scientific research:
Biochemistry: Used to study the metabolism of nicotinic acid and its derivatives.
Pharmacology: Investigated for its role in drug metabolism and excretion.
Industry: Used in the production of nicotinic acid derivatives for various applications
Mécanisme D'action
Target of Action
Nicotinic Acid Acyl-beta-D-glucuronide is a metabolite of nicotinic acid . It primarily targets transport proteins in the liver and kidney . The individual transporters subject to inhibition appear to be dependent on the structure of the particular acyl glucuronide (AG), but commonly affected uptake transporters are OATP1B1/3 (hepatic) and OAT1/3 (renal), while susceptible efflux transporters include MRP2, BSEP, and BCRP on the bile canalicular membrane, and MRP3/4 on the basolateral membrane of hepatocytes .
Mode of Action
Nicotinic Acid Acyl-beta-D-glucuronide interacts with its targets by inhibiting the transport proteins. This inhibition has the potential to significantly alter intracellular levels of drugs, their metabolites, and endogenous compounds in both liver and kidney .
Biochemical Pathways
The compound is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans, resulting in the formation of 1-β- O -acyl-glucuronide ester derivatives . These derivatives often circulate in plasma prior to being excreted in urine and bile .
Pharmacokinetics
It is known that the compound is a major pathway in the metabolism of nicotinic acid in hepatocytes of rats and humans . The compound circulates in plasma before being excreted in urine and bile .
Result of Action
The result of the action of Nicotinic Acid Acyl-beta-D-glucuronide is the potential alteration of intracellular levels of drugs, their metabolites, and endogenous compounds in both liver and kidney . This alteration can enhance their potential for toxicity in these organs .
Analyse Biochimique
Biochemical Properties
Nicotinic Acid Acyl-beta-D-glucuronide participates in various biochemical reactions, primarily involving its formation and breakdown. The enzyme UDP-glucuronosyltransferase catalyzes the conjugation of nicotinic acid with glucuronic acid, forming Nicotinic Acid Acyl-beta-D-glucuronide. This compound interacts with several biomolecules, including transport proteins that facilitate its movement across cellular membranes. The interactions are typically non-covalent, involving hydrogen bonding and van der Waals forces, which help stabilize the compound within biological systems .
Cellular Effects
Nicotinic Acid Acyl-beta-D-glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, Nicotinic Acid Acyl-beta-D-glucuronide can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, Nicotinic Acid Acyl-beta-D-glucuronide exerts its effects through binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical pathway. For instance, it may inhibit enzymes involved in the breakdown of nicotinic acid, thereby regulating its levels within the body. Additionally, Nicotinic Acid Acyl-beta-D-glucuronide can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nicotinic Acid Acyl-beta-D-glucuronide can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that Nicotinic Acid Acyl-beta-D-glucuronide can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Nicotinic Acid Acyl-beta-D-glucuronide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, including potential damage to liver and kidney tissues. These effects are likely due to the accumulation of Nicotinic Acid Acyl-beta-D-glucuronide and its interactions with cellular components .
Metabolic Pathways
Nicotinic Acid Acyl-beta-D-glucuronide is involved in several metabolic pathways, primarily related to the metabolism of nicotinic acid. The compound is formed through the action of UDP-glucuronosyltransferase and can be further metabolized by hydrolytic enzymes that break down the glucuronide conjugate. This process helps regulate the levels of nicotinic acid within the body and facilitates its excretion .
Transport and Distribution
Within cells and tissues, Nicotinic Acid Acyl-beta-D-glucuronide is transported and distributed by various transport proteins. These proteins help move the compound across cellular membranes and into different compartments within the cell. The distribution of Nicotinic Acid Acyl-beta-D-glucuronide can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
Nicotinic Acid Acyl-beta-D-glucuronide is localized within specific subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and lysosomes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. This subcellular localization can impact the activity and function of Nicotinic Acid Acyl-beta-D-glucuronide, as it interacts with various biomolecules within these compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinic Acid Acyl-beta-D-glucuronide typically involves the esterification of nicotinic acid with glucuronic acid. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferase. The reaction conditions often include an aqueous medium with a controlled pH to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of Nicotinic Acid Acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is optimized for maximum yield. Parameters such as temperature, pH, and substrate concentration are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Nicotinic Acid Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and glucuronic acid.
Oxidation: Under certain conditions, the compound can undergo oxidation, leading to the formation of oxidized derivatives.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Hydrolysis: Typically carried out in an acidic or basic medium.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions
Major Products:
Hydrolysis: Nicotinic acid and glucuronic acid.
Oxidation: Oxidized derivatives of Nicotinic Acid Acyl-beta-D-glucuronide.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid with similar metabolic pathways.
Nicotinic Acid Riboside: A derivative involved in similar metabolic processes
Uniqueness: Nicotinic Acid Acyl-beta-D-glucuronide is unique due to its specific role in the conjugation and excretion of nicotinic acid. Unlike other derivatives, it is directly involved in the detoxification process, making it a crucial metabolite in the metabolism of nicotinic acid .
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(pyridine-3-carbonyloxy)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8/c14-6-7(15)9(10(17)18)20-12(8(6)16)21-11(19)5-2-1-3-13-4-5/h1-4,6-9,12,14-16H,(H,17,18)/t6-,7-,8+,9-,12?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZLIYOEGIYOQP-QIDQEODOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)



![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/new.no-structure.jpg)

![(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1140645.png)


![Methyl 4-[bis(2-hydroxyethyl)amino]-N-(tert-butoxycarbonyl)-D-phenylalaninate](/img/structure/B1140649.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

